Cas no 303134-11-4 (4-(1,4-diazepan-1-yl)benzonitrile)

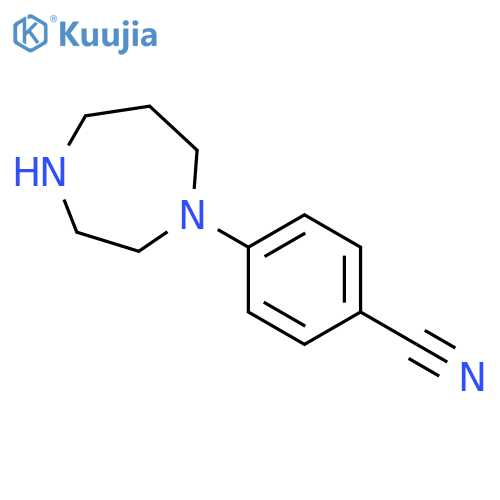

303134-11-4 structure

商品名:4-(1,4-diazepan-1-yl)benzonitrile

4-(1,4-diazepan-1-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile,4-(hexahydro-1H-1,4-diazepin-1-yl)-

- 4-(1,4-Diazepan-1-yl)benzonitrile

- 4-[1,4]Diazepan-1-yl-benzonitrile

- BB 0248037

- 303134-11-4

- Benzonitrile, 4-(hexahydro-1H-1,4-diazepin-1-yl)-

- SCHEMBL4228201

- EN300-40355

- DTXSID80651418

- CS-0450716

- AKOS000218113

- 4-(1,4-diazepan-1-yl)benzonitrile

-

- MDL: MFCD09608135

- インチ: InChI=1S/C12H15N3/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2

- InChIKey: ZWFKQDNBYURKLD-UHFFFAOYSA-N

- ほほえんだ: C1CNCCN(C1)C2=CC=C(C=C2)C#N

計算された属性

- せいみつぶんしりょう: 201.12675

- どういたいしつりょう: 201.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 390.7°Cat760mmHg

- フラッシュポイント: 190.1°C

- 屈折率: 1.59

- PSA: 39.06

4-(1,4-diazepan-1-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM285486-1g |

4-(1,4-Diazepan-1-yl)benzonitrile |

303134-11-4 | 97% | 1g |

$684 | 2022-06-11 | |

| Chemenu | CM285486-250mg |

4-(1,4-Diazepan-1-yl)benzonitrile |

303134-11-4 | 97% | 250mg |

$411 | 2022-06-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15710-250MG |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 250MG |

¥ 1,834.00 | 2023-04-13 | |

| Enamine | EN300-40355-0.25g |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 0.25g |

$188.0 | 2023-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15710-1-5 G |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 5g |

¥ 5,273.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15710-1G |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 1g |

¥ 4,580.00 | 2023-04-13 | |

| Enamine | EN300-40355-2.5g |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 2.5g |

$923.0 | 2023-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15710-500 MG |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 500MG |

¥ 3,663.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15710-1 G |

4-(1,4-diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 1g |

¥ 4,580.00 | 2021-05-07 | |

| A2B Chem LLC | AB39326-50mg |

4-(1,4-Diazepan-1-yl)benzonitrile |

303134-11-4 | 95% | 50mg |

$128.00 | 2024-04-20 |

4-(1,4-diazepan-1-yl)benzonitrile 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

303134-11-4 (4-(1,4-diazepan-1-yl)benzonitrile) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:303134-11-4)4-(1,4-diazepan-1-yl)benzonitrile

清らかである:99%

はかる:1g

価格 ($):619.0